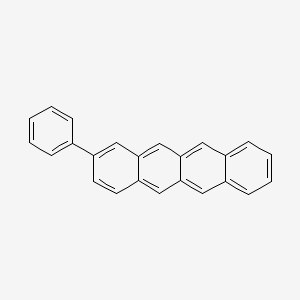
2-Feniltetraceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyltetracene is a polycyclic aromatic hydrocarbon that belongs to the tetracene family. It is characterized by the presence of a phenyl group attached to the tetracene backbone. This compound exhibits significant optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
2-Phenyltetracene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic devices due to its excellent charge transport properties
Mecanismo De Acción
Target of Action
It’s worth noting that phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors
Mode of Action
The phenyl substitution in tetracene is believed to improve efficient charge transport in electronic devices as a result of increased electronic coupling between the two neighboring planes of the molecules .
Biochemical Pathways
For instance, 2-phenylethanol, a compound with a phenyl group, has been shown to have antimicrobial activity against selected phytopathogenic fungi .
Result of Action
Phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors , suggesting potential applications in the field of electronics.
Action Environment
It’s known that environmental conditions can significantly influence the properties and behaviors of chemical compounds . Therefore, it’s reasonable to assume that factors such as temperature, pH, and presence of other chemicals could potentially influence the action of 2-Phenyltetracene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetracene typically involves the Diels-Alder reaction followed by aromatization. One common method includes the reaction of a suitable diene with a phenyl-substituted dienophile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 2-Phenyltetracene may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of 2-Phenyltetracene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Comparación Con Compuestos Similares
Tetracene: Lacks the phenyl substitution, resulting in different electronic properties.
2-Phenylpentacene: Contains an additional benzene ring, leading to altered reactivity and stability.
2,8-Diphenyltetracene: Has two phenyl groups, which further modify its electronic and optical properties
Uniqueness: 2-Phenyltetracene is unique due to its specific phenyl substitution, which enhances its charge transport properties and stability compared to tetracene. This makes it particularly valuable in the development of organic electronic devices .
Propiedades
IUPAC Name |
2-phenyltetracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-6-17(7-3-1)20-10-11-21-15-23-12-18-8-4-5-9-19(18)13-24(23)16-22(21)14-20/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNOLFJFJXOBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














